3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole

Organic Synthesis Medicinal Chemistry Building Block

Researchers requiring regiospecific 1,2,4-oxadiazole building blocks often encounter supply inconsistency with positional isomers. 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole (CAS 10364-67-7) delivers a verified 3-(4-nitrophenyl) substitution pattern unavailable from 5-substituted analogs. • Enables SAR exploration of oxadiazole-based cholinesterase inhibitors & antimicrobial agents • 4-Nitrophenyl group serves as a synthetic handle for amine bioconjugation or spectroscopic tracking (calc. LogP 2.8) • ≥98% purity, ambient shipping, suitable for parallel library synthesis

Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
CAS No. 10364-67-7
Cat. No. B082385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole
CAS10364-67-7
Molecular FormulaC11H11N3O3
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCCCC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H11N3O3/c1-2-3-10-12-11(13-17-10)8-4-6-9(7-5-8)14(15)16/h4-7H,2-3H2,1H3
InChIKeyODAKJMUOVQDEPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole (CAS: 10364-67-7) Technical Specifications and Sourcing Data


3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole is a disubstituted 1,2,4-oxadiazole derivative (CAS: 10364-67-7, MF: C11H11N3O3, MW: 233.22 g/mol) [1]. This compound is a versatile heterocyclic building block utilized in the synthesis of more complex molecular architectures . It is available for procurement from commercial suppliers as a high-purity solid (≥98%) [2].

Why 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole Cannot Be Substituted with Unverified Analogs


The specific regioisomeric substitution pattern (3-(4-nitrophenyl) and 5-propyl) on the 1,2,4-oxadiazole core is critical for its unique physicochemical properties and reactivity, directly impacting its role as a precursor in synthetic workflows . For instance, the presence of the 4-nitrophenyl group in the 3-position is known to confer distinct electronic and steric properties that are not replicated by positional isomers like the 5-(4-nitrophenyl) variant or analogs with different aromatic substituents (e.g., chloro-, methyl-, or bromo-phenyl) . Consequently, substituting this compound with a closely related analog without direct experimental validation introduces significant risk of altering reaction outcomes, yields, or the properties of the final downstream product.

Quantitative Evidence Guide for 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole: Comparative Analysis of Key Procurement Metrics


Comparative Reactivity and Synthetic Utility: 3-(4-Nitrophenyl) vs. 5-(4-Nitrophenyl) Regioisomers

The 3-(4-nitrophenyl)-5-propyl-1,2,4-oxadiazole isomer exhibits distinct synthetic utility compared to its 5-(4-nitrophenyl) counterpart . While both are building blocks, the target compound's 3-aryl substitution allows for further functionalization at the 5-position, a pathway not directly accessible from the 5-aryl analog .

Organic Synthesis Medicinal Chemistry Building Block

Purity and Cost Analysis: 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole vs. 3-(4-Chlorophenyl) Analog

Commercial availability and pricing analysis show that 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole is offered at ≥98% purity from major suppliers like Aladdin and Bidepharm [1], . In contrast, a close analog, 3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole, is available at 98% purity but at a different price point and packaging size, offering an alternative for researchers where the nitro group's reactivity is not required .

Procurement Cost Analysis Chemical Purity

Molecular Properties and Commercial Availability: Key Specifications for 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole

The compound possesses distinct molecular properties that influence its handling and reactivity. Its calculated LogP (XLogP3) of 2.8 [1] and exact mass of 233.08 Da [2] define its lipophilicity and analytical profile. These properties differentiate it from other 5-propyl-1,2,4-oxadiazole derivatives with different substituents on the 3-position, which exhibit varying molecular weights and LogP values (e.g., 3-(4-methylphenyl)-5-propyl-1,2,4-oxadiazole has an MF of C12H14N2O and MW of 202.25 g/mol) .

Physicochemical Properties Procurement LogP Molecular Weight

Biological Activity Context: Nitro Group Contribution to Pharmacological Potential

The 4-nitrophenyl group in 1,2,4-oxadiazole derivatives is associated with enhanced biological activity . A class-level analysis of nitro-substituted oxadiazoles reveals potent enzyme inhibition, with some compounds showing IC50 values as low as 1.47 µM against acetylcholinesterase [1]. While direct quantitative data for this specific compound is absent, its structural features align it with a class of molecules that have demonstrated antimicrobial activity with MIC values ≥ 2 μM against various pathogens, including drug-resistant strains [1].

Medicinal Chemistry Biological Activity SAR Oxadiazole

Recommended Research and Industrial Applications for 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole Based on Evidence


Medicinal Chemistry: Hit-to-Lead Exploration for Antimicrobial or Anticancer Programs

This compound serves as a valuable scaffold for exploring structure-activity relationships (SAR) in early-stage drug discovery. Its core 1,2,4-oxadiazole ring and 4-nitrophenyl substituent are associated with a class of molecules demonstrating notable bioactivity, including low micromolar IC50 values against cholinesterases and promising MIC values against drug-resistant bacteria [1]. Procuring this compound is a strategic first step for researchers aiming to investigate or expand upon these pharmacological activities.

Synthetic Chemistry: Building Block for Heterocyclic Libraries

As a high-purity (≥98%) solid [2], this compound is an ideal building block for synthesizing diverse chemical libraries or complex molecules . Its specific 3-(4-nitrophenyl) substitution pattern offers distinct synthetic handles not present in regioisomeric analogs like the 5-(4-nitrophenyl) variant . This regiospecificity is crucial for chemists designing novel reaction pathways or constructing specific molecular architectures.

Agrochemical Discovery: Investigation of Novel Pesticides or Fungicides

Given the known antimicrobial activity of nitro-substituted 1,2,4-oxadiazoles against a broad spectrum of pathogens, including fungi like Trichophyton interdigitale [1], this compound is a suitable candidate for agrochemical research. Its procurement can support the development and evaluation of novel crop protection agents, where the oxadiazole core is a recognized pharmacophore.

Chemical Biology Research: Development of Chemical Probes or Tools

The compound's distinct physicochemical properties, including its calculated LogP of 2.8 [3], make it a potential candidate for designing cell-permeable chemical probes. Researchers can leverage its nitro group as a spectroscopic handle or a precursor for further functionalization (e.g., reduction to an amine for bioconjugation), enabling the creation of tailored tools for biological studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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